molecular formula C7H10N2O B13947326 4-Amino-2,6-dimethylpyridin-3-ol

4-Amino-2,6-dimethylpyridin-3-ol

Cat. No.: B13947326
M. Wt: 138.17 g/mol
InChI Key: NWFOHXHLWSMYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dimethylpyridin-3-ol is a pyridine derivative characterized by an amino (-NH₂) group at position 4, a hydroxyl (-OH) group at position 3, and methyl (-CH₃) substituents at positions 2 and 4. Its hydrate form (CAS: 462601-25-8) is commonly referenced in chemical databases .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-amino-2,6-dimethylpyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)5(2)9-4/h3,10H,1-2H3,(H2,8,9)

InChI Key

NWFOHXHLWSMYML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Amino-2,6-dimethylpyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dimethylpyridine, nitration followed by reduction and subsequent hydrolysis can yield the desired compound. Another method involves the use of 2,6-dimethyl-3-pyridinol as a starting material, which undergoes amination to introduce the amino group at the fourth position .

Industrial Production Methods:

Industrial production of 4-Amino-2,6-dimethylpyridin-3-ol typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

4-Amino-2,6-dimethylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-amino-2,6-dimethylpyridin-3-one, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-Amino-2,6-dimethylpyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares 4-Amino-2,6-dimethylpyridin-3-ol with four structurally related compounds, highlighting key substituents and similarity scores derived from chemical databases :

Compound Name CAS Number Substituents Functional Groups Similarity Score
4-Amino-2,6-dimethylpyridin-3-ol hydrate 462601-25-8 -CH₃ (2,6), -NH₂ (4), -OH (3) Amino, hydroxyl, methyl 0.87 (self)
5-Methoxy-2-methylpyridin-4-amine 1696540-73-4 -CH₃ (2), -OCH₃ (5), -NH₂ (4) Amino, methoxy, methyl 0.92
4-Amino-3-methoxypicolinonitrile 1805075-74-4 -CN (2), -OCH₃ (3), -NH₂ (4) Amino, methoxy, nitrile 0.87
4-Amino-2,3,5-trichloropyridine 28443-69-8 -Cl (2,3,5), -NH₂ (4) Amino, chloro N/A

Key Observations :

  • 5-Methoxy-2-methylpyridin-4-amine has the highest structural similarity (0.92) due to conserved amino and methyl groups, but differs in the methoxy substituent at position 3. This substitution likely enhances lipophilicity compared to the hydroxyl group in the target compound .
  • 4-Amino-3-methoxypicolinonitrile shares a 0.87 similarity score but introduces a nitrile group, which may increase reactivity in nucleophilic addition reactions .
  • 4-Amino-2,3,5-trichloropyridine (CAS: 28443-69-8) lacks hydroxyl/methoxy groups but contains three chlorine atoms, significantly altering electronic properties and toxicity profiles .

Physicochemical and Toxicological Properties

While direct data for 4-Amino-2,6-dimethylpyridin-3-ol are sparse, inferences can be drawn from analogs:

Solubility and Reactivity:
  • The hydroxyl group in the target compound likely improves aqueous solubility compared to methoxy or chloro derivatives. However, steric hindrance from the 2,6-dimethyl groups may reduce solubility in polar solvents.
  • Chlorinated analogs (e.g., 4-Amino-2,3,5-trichloropyridine) are more lipophilic, favoring organic solvents but posing higher environmental persistence risks .
Toxicity:
  • Chlorinated pyridines (e.g., 4-Amino-2,3,5-trichloropyridine) are often associated with acute oral toxicity (Category 4) and aquatic toxicity (Category 3), as seen in Safety Data Sheets (SDS) of related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.